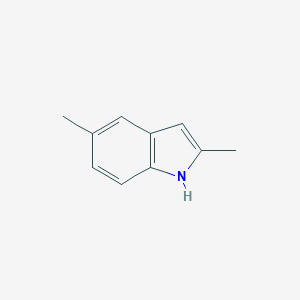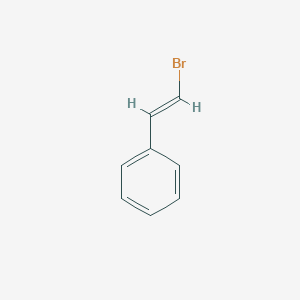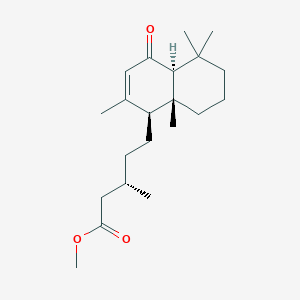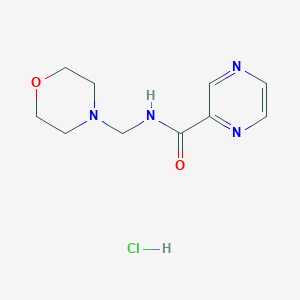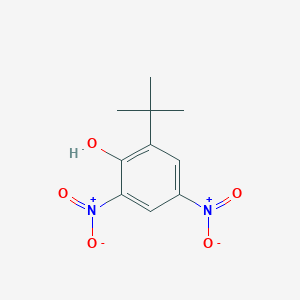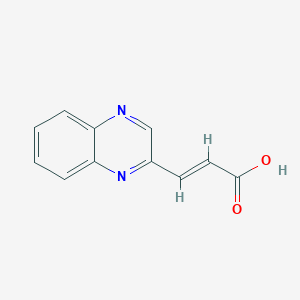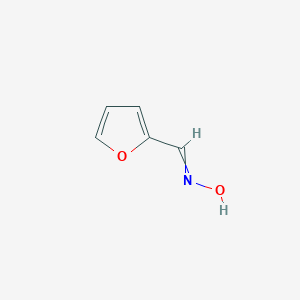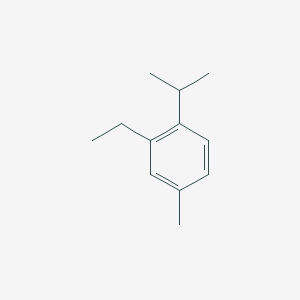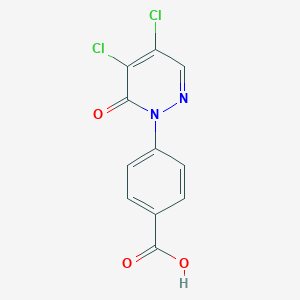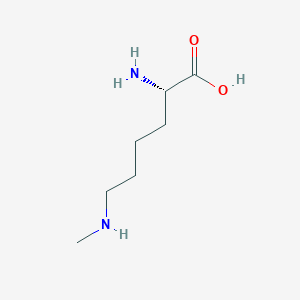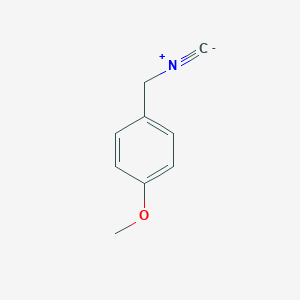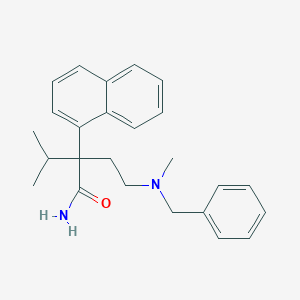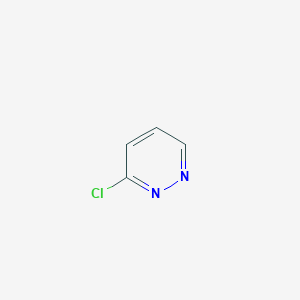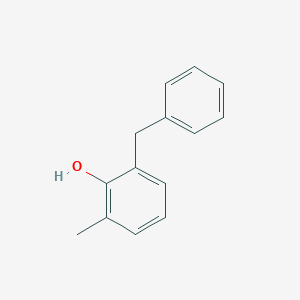
2-Benzyl-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6-methylphenol, also known as thymol, is a natural monoterpene phenol that is commonly found in thyme and other plants. It has been widely used as a preservative and flavoring agent in the food industry, as well as in the pharmaceutical and cosmetic industries due to its antimicrobial and antioxidant properties. Thymol has also been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-Benzyl-6-methylphenol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. Thymol has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 2-Benzyl-6-methylphenol has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Thymol has been shown to have various biochemical and physiological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. Thymol has also been found to have hepatoprotective, neuroprotective, and cardioprotective effects. Additionally, 2-Benzyl-6-methylphenol has been shown to have anxiolytic and sedative effects, which can help to reduce anxiety and promote relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
Thymol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, high stability, and low toxicity. However, 2-Benzyl-6-methylphenol has some limitations, including its low solubility in water and its potential to interfere with some assays due to its antioxidant activity.
Zukünftige Richtungen
Thymol has shown great potential for therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Future research should focus on elucidating the mechanism of action of 2-Benzyl-6-methylphenol and exploring its potential as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Benzyl-6-methylphenol in humans, and to develop novel formulations and delivery systems for 2-Benzyl-6-methylphenol.
Synthesemethoden
Thymol can be synthesized by various methods, including steam distillation of thyme oil, chemical synthesis from p-cymene, and microbial synthesis using microorganisms such as Bacillus subtilis and Pseudomonas putida. However, the most common method of synthesis is the steam distillation of thyme oil, which yields a high purity of 2-Benzyl-6-methylphenol.
Wissenschaftliche Forschungsanwendungen
Thymol has been extensively studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has been shown to exhibit antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. Thymol has also been found to possess antioxidant activity, which helps to protect cells from oxidative damage caused by free radicals. Additionally, 2-Benzyl-6-methylphenol has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
Eigenschaften
CAS-Nummer |
1330-62-7 |
|---|---|
Produktname |
2-Benzyl-6-methylphenol |
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-benzyl-6-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
POAKQNVLXHHUDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |
Andere CAS-Nummern |
1330-62-7 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



